molecular formula C12H14O3 B2916509 (2R,3S)-3-Phenyloxane-2-carboxylic acid CAS No. 2307753-33-7

(2R,3S)-3-Phenyloxane-2-carboxylic acid

Cat. No. B2916509
CAS RN: 2307753-33-7
M. Wt: 206.241
InChI Key: MHFZHWXWHLGJQQ-WDEREUQCSA-N
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Description

The description of an organic compound usually includes its molecular formula, structural formula, and the functional groups present in the molecule. The compound’s IUPAC name is also part of its description .


Synthesis Analysis

The synthesis of an organic compound involves a series of chemical reactions that lead to the formation of the desired compound. The synthesis analysis includes the starting materials, the reagents used, the conditions under which the reactions are carried out, and the yield of the product .


Molecular Structure Analysis

The molecular structure of an organic compound is determined using various spectroscopic techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and X-ray crystallography .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. This includes the reagents and conditions of the reaction, the mechanism of the reaction, and the products formed .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, solubility in various solvents, and its reactivity with common chemical reagents .

Scientific Research Applications

Bioprocess Optimization and Production

(2R,3S)-Isocitric acid: is produced through microbial fermentation, particularly by Yarrowia lipolytica yeast strains using renewable plant oils (e.g., sunflower or rapeseed oil) as substrates . Researchers have focused on improving the yield, purification, and scalability of ICA production. This compound serves as a valuable building block for synthesizing chiral derivatives.

Iron Metabolism and Erythroid Development

ICA plays a crucial role in iron metabolism. Iron-sulfur enzymes (aconitases) catalyze the isomerization of citrate to isocitrate, which regulates erythrocyte formation. Iron deficiency reduces aconitase activity, while exogenous isocitrate counteracts erythroid iron restriction in vitro and reverses anemia progression in iron-deprived mice .

Chiral Synthesis and Derivatives

Researchers have used ICA as a starting material for synthesizing various chiral compounds. Its unique stereochemistry allows for the multigram synthesis of derivatives with specific configurations .

Analytical Chemistry and Detection Methods

Developing sensitive and selective methods for detecting ICA in complex matrices (such as fermentation solutions) is essential. Researchers may explore chromatographic, spectroscopic, or electrochemical techniques for quantification and analysis.

Mechanism of Action

The mechanism of action is typically studied for biologically active compounds. It involves understanding how the compound interacts with biological targets in the body .

Safety and Hazards

The safety and hazards associated with a compound are determined based on its toxicity, flammability, and reactivity. Proper handling, storage, and disposal procedures are also part of this analysis .

Future Directions

Future directions could involve finding new synthetic routes to the compound, discovering new reactions that it undergoes, finding new applications for the compound, or studying its biological activity in more detail .

properties

IUPAC Name

(2R,3S)-3-phenyloxane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c13-12(14)11-10(7-4-8-15-11)9-5-2-1-3-6-9/h1-3,5-6,10-11H,4,7-8H2,(H,13,14)/t10-,11+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHFZHWXWHLGJQQ-WDEREUQCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(OC1)C(=O)O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@@H](OC1)C(=O)O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R,3S)-3-Phenyloxane-2-carboxylic acid

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